molecular formula C18H19N3O2S B2980598 [4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone CAS No. 897483-62-4

[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

Cat. No. B2980598
CAS RN: 897483-62-4
M. Wt: 341.43
InChI Key: VMMCAORGBUPHJO-UHFFFAOYSA-N
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Description

“[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazole ring and the piperazine ring are key structural elements . The InChI code for a similar compound is 1S/C13H14N2O3S/c1-7-5-8 (2)12-9 (6-7)19-13 (15-12)14-10 (16)3-4-11 (17)18/h5-6H,3-4H2,1-2H3, (H,17,18) (H,14,15,16) , which provides a detailed description of the molecular structure.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as the one , have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown inhibitory activity against M. tuberculosis, with some derivatives demonstrating better inhibition potency than standard reference drugs .

Antibacterial Activity

A library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which includes the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown good activity against Bacillus subtilis and Staphylococcus aureus .

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have been synthesized and screened for their in vitro cytotoxic activity against various cell lines .

Drugability

The synthesized compounds, including the one , have been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of guidelines used in drug discovery to predict whether a chemical compound would make an effective orally active drug in humans .

Organic Synthesis

The compound is synthesized through a multi-step procedure . Its structure is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . This makes it a valuable compound in the field of organic synthesis.

Dopamine and Serotonin Antagonists

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

properties

IUPAC Name

[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMCAORGBUPHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

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